Cyp2C1/cyp2C19-IN-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyp2C1/cyp2C19-IN-2 is a potent inhibitor of the cytochrome P450 enzymes CYP2C9 and CYP2C19. These enzymes are involved in the metabolism of various clinically important drugs. The compound has shown promise in scientific research due to its ability to inhibit these enzymes without causing liver toxicity or genotoxicity .

Métodos De Preparación

The synthetic routes and reaction conditions for Cyp2C1/cyp2C19-IN-2 are not extensively detailed in the available literature. it is typically synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Análisis De Reacciones Químicas

Cyp2C1/cyp2C19-IN-2 primarily undergoes inhibition reactions with the CYP2C9 and CYP2C19 enzymes. These reactions are crucial for studying the metabolism of drugs that are substrates of these enzymes. Common reagents used in these reactions include various organic solvents and catalysts that facilitate the inhibition process. The major products formed from these reactions are the inhibited forms of the CYP2C9 and CYP2C19 enzymes.

Aplicaciones Científicas De Investigación

Cyp2C1/cyp2C19-IN-2 has a wide range of scientific research applications:

Chemistry: It is used to study the inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism.

Biology: The compound helps in understanding the role of CYP2C9 and CYP2C19 in various biological processes.

Mecanismo De Acción

Cyp2C1/cyp2C19-IN-2 exerts its effects by binding to the active sites of the CYP2C9 and CYP2C19 enzymes, thereby inhibiting their activity. This inhibition prevents the enzymes from metabolizing their substrate drugs, leading to increased drug levels in the body. The molecular targets involved are the active sites of the CYP2C9 and CYP2C19 enzymes, and the pathways affected include those related to drug metabolism and detoxification .

Comparación Con Compuestos Similares

Cyp2C1/cyp2C19-IN-2 is unique in its ability to inhibit both CYP2C9 and CYP2C19 without causing liver toxicity or genotoxicity. Similar compounds include other CYP2C9 and CYP2C19 inhibitors, such as fluconazole and omeprazole. these compounds may have different safety profiles and levels of efficacy. The uniqueness of this compound lies in its potent inhibition combined with a favorable safety profile .

Propiedades

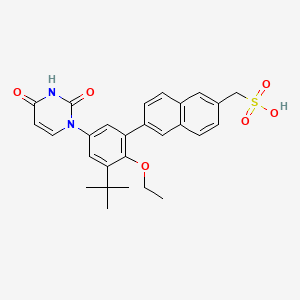

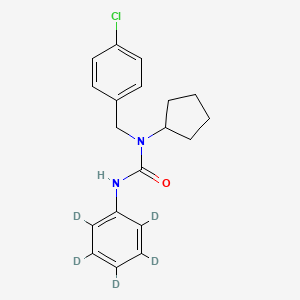

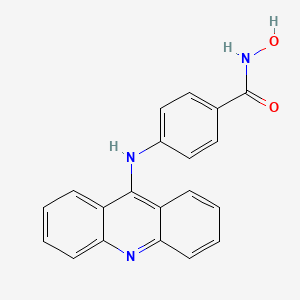

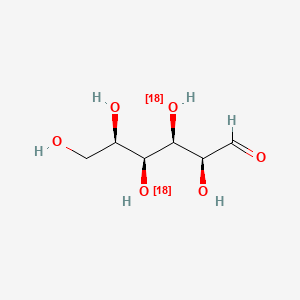

Fórmula molecular |

C27H28N2O6S |

|---|---|

Peso molecular |

508.6 g/mol |

Nombre IUPAC |

[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-ethoxyphenyl]naphthalen-2-yl]methanesulfonic acid |

InChI |

InChI=1S/C27H28N2O6S/c1-5-35-25-22(20-9-8-18-12-17(16-36(32,33)34)6-7-19(18)13-20)14-21(15-23(25)27(2,3)4)29-11-10-24(30)28-26(29)31/h6-15H,5,16H2,1-4H3,(H,28,30,31)(H,32,33,34) |

Clave InChI |

VAVZLJOJVDFJBE-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=C(C=C(C=C1C(C)(C)C)N2C=CC(=O)NC2=O)C3=CC4=C(C=C3)C=C(C=C4)CS(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

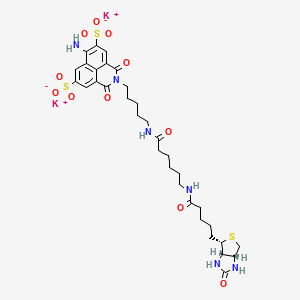

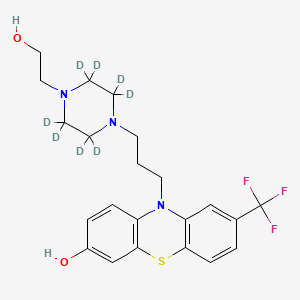

![2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B15142483.png)

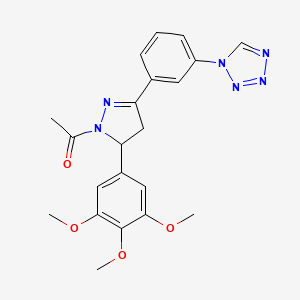

![N-[3-[5-(2-aminopyrimidin-4-yl)-2-piperidin-2-yl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B15142498.png)